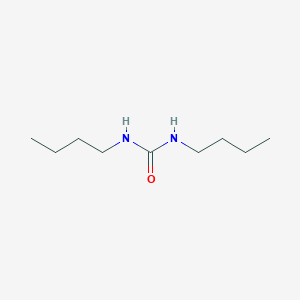

N,N'-Dibutylurea

Beschreibung

Historical Context of Urea (B33335) Derivatives in Chemical Science

The historical significance of urea in chemical science dates back to 1828 when Friedrich Wöhler synthesized it from inorganic precursors, a pivotal moment that challenged the prevailing vitalism doctrine and marked a significant step in the development of organic chemistry. nih.govresearchgate.netnih.govhilarispublisher.comresearchgate.net Since this initial synthesis, urea and its derivatives have become central to various fields, including medicinal chemistry, agrochemicals, and materials science, due to the ability of the urea group to form multiple stable hydrogen bonds. nih.govresearchgate.netnih.govresearchgate.net The characteristic structure of urea derivatives, with an oxygen atom acting as a hydrogen bond acceptor and hydrogen atoms on the nitrogen atoms acting as hydrogen bond donors, makes them excellent functional groups for developing functional molecules. researchgate.net Traditional synthesis methods for urea derivatives often involved highly toxic reagents like phosgene (B1210022) or isocyanates, although alternative, less toxic routes using agents such as ethylene (B1197577) carbonate or diethyl carbonate have since been developed. nih.govhilarispublisher.com The exploration of urea derivatives has led to the development of numerous bioactive compounds and their use as building blocks in combinatorial chemistry and as linkers in antibody-drug conjugates. nih.gov

Significance of N,N'-Dibutylurea within Organic Chemistry and Related Fields

Within organic chemistry, this compound serves as an example of a simple, symmetrical disubstituted urea. Its structure makes it a relevant compound for studying the fundamental properties of urea derivatives, including their hydrogen bonding capabilities and conformational preferences. wikipedia.org The planarity of the urea group facilitates the prediction of the three-dimensional structure of molecules incorporating this functionality. researchgate.net

In related fields, this compound has been noted as a degradation product of certain agrochemicals, specifically benomyl (B1667996), a widely used fungicide. researchgate.netnih.govnih.govacs.org This aspect has led to research investigating its formation and persistence in environmental matrices like soil. researchgate.netnih.govacs.orgnih.govresearchgate.net Studies have assessed its formation from the breakdown of benomyl and its precursor, n-butyl isocyanate, in soils and fungicide formulations under varying conditions of temperature and humidity. nih.govnih.govacs.orgacs.org

Furthermore, this compound and other dialkylureas have been explored in the context of catalysis, particularly in the synthesis of other organic compounds. researchgate.netscispace.com For instance, research has investigated the synthesis of N,N'-dialkylureas, including this compound, through the catalytic carbonylation of amines using carbon dioxide, highlighting its role as both a potential product and a subject of synthetic methodology research. researchgate.netscispace.com

Current Research Landscape and Knowledge Gaps regarding this compound

Current academic research involving this compound appears to focus on several key areas. One significant area is its environmental fate and behavior, particularly its degradation in soil. Studies have examined the rate and extent of this compound degradation under different soil conditions and after repeated applications, indicating that it is generally readily degraded by soil microorganisms, which suggests a low likelihood of accumulation in agricultural soils. researchgate.netnih.govresearchgate.netnih.gov

Another area of research involves its formation as a degradation product of benomyl. Investigations continue to assess the factors influencing its formation in fungicide formulations and its presence in treated environments. nih.govnih.govacs.org

While research has touched upon the synthesis of this compound and its potential as an intermediate or in catalytic processes, there may be knowledge gaps regarding a comprehensive understanding of its full range of applications in organic synthesis beyond its known formation pathways. researchgate.netscispace.com Further exploration into novel synthetic routes and its utility as a reagent or ligand in various catalytic transformations could be areas for future research.

Detailed spectroscopic data for this compound is available, including GC-MS, 1H NMR, 13C NMR, 15N NMR, IR, and Raman spectra, which are crucial for its identification and characterization in research studies. rsc.orgnih.govmassbank.eunist.gov Physical properties such as molecular weight, XLogP3, and collision cross-section have also been computed or experimentally determined. nih.govnist.govcymitquimica.com

Despite these studies, a comprehensive understanding of all potential interactions of this compound in complex biological or environmental systems, beyond its link to benomyl degradation, may represent a knowledge gap. Its behavior as a potential ligand in coordination chemistry, for example, has been explored for other substituted ureas, but specific detailed studies on this compound in this context might be less extensive. cdnsciencepub.com

The current research landscape suggests ongoing interest in the environmental aspects of this compound due to its origin from a widely used fungicide. Future research could further delve into its complete degradation pathways, its potential impact on specific microbial communities, and a broader investigation into its applications in synthetic chemistry and materials science.

Spectroscopic Data for this compound rsc.orgnih.govnist.gov

| Spectrum Type | Key Observations (Examples) |

| GC-MS | m/z: 30 (100%), 41 (15), 58 (15), 172 (7%) |

| IR | Characteristic N-H and C=O stretching bands |

| Raman | Characteristic vibrational modes |

| 1H NMR | Signals corresponding to butyl group protons |

| 13C NMR | Signals corresponding to carbon atoms |

| 15N NMR | Signals corresponding to nitrogen atoms |

Degradation Half-Lives of this compound in Soil nih.gov

| Soil Type | DBU Application Rate (µg/g) | Degradation Half-Life (days) |

| Slower degrading soil | 0.08 | 1.4 - 46.5 |

| Slower degrading soil | 0.8 | 1.4 - 46.5 |

| Faster degrading soil | 0.08 | Minimal effect |

| Faster degrading soil | 0.8 | Minimal effect |

Note: The range of half-lives depends on incubation conditions such as soil moisture and temperature. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibutylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSQFWLMFCKKMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042188 | |

| Record name | N,N'-Dibutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1792-17-2 | |

| Record name | Dibutylurea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1792-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dibutylurea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001792172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea,N'-dibutyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131939 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Dibutylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dibutylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIBUTYLUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2HUG1I10W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for N,n Dibutylurea

Catalytic Carbonylation Routes to N,N'-Dialkylureas from Amines and Carbon Dioxide

The direct synthesis of N,N'-dialkylureas, including N,N'-Dibutylurea, from the reaction of amines and carbon dioxide is a thermodynamically challenging process that necessitates the use of effective catalysts to proceed efficiently. researchgate.net The reaction involves the formation of a carbamic acid intermediate, which is then typically dehydrated to form the urea (B33335) product. Catalytic systems are crucial for facilitating this transformation under viable reaction conditions.

Heterogeneous catalysts are particularly advantageous for the synthesis of N,N'-dialkylureas as they can be easily separated from the reaction mixture, simplifying product purification and enabling catalyst recycling. Research has explored a variety of solid materials for this purpose, demonstrating that catalyst composition and structural properties are key to achieving high yields and selectivity.

Metal salts of oxalates have been investigated for the first time as catalysts for the carbonylation of amines with CO₂ to produce N,N'-dialkylureas. acs.org In a systematic study involving the reaction of 1-butanamine with carbon dioxide, various metal oxalates were tested. It was discovered that Yttrium Oxalate (B1200264) (Y₂(C₂O₄)₃) provided the highest yield of this compound. researchgate.netfao.org The reaction is sensitive to several factors, including the nature of the catalyst and amine, reaction temperature, time, and pressure. acs.org The use of an aprotic solvent was found to be more favorable for the reaction, and the addition of a 4A zeolite as a dehydrant promoted the formation of the final product. researchgate.netfao.org

Table 1: Performance of Various Metal Oxalate Catalysts in the Synthesis of this compound Reaction Conditions: 1-butanamine (10 mmol), catalyst (0.5 mmol), N-methyl-2-pyrrolidone (NMP) (10 mL), 4A zeolite (1.0 g), 160 °C, 5.0 MPa CO₂, 48 h.

| Catalyst | 1-Butanamine Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |

| Y₂(C₂O₄)₃ | 85.3 | 98.1 | 83.7 |

| Ce₂(C₂O₄)₃ | 79.8 | 97.5 | 77.8 |

| MnC₂O₄ | 72.4 | 96.9 | 70.2 |

| NiC₂O₄ | 65.7 | 96.5 | 63.4 |

| Zr(C₂O₄)₂ | 61.3 | 96.2 | 59.0 |

| Na₂C₂O₄ | 52.1 | 95.6 | 49.8 |

Data sourced from a study on the green synthesis of N,N'-dialkylureas. researchgate.netfao.org

The catalytic activity of different manganese dioxide (MnO₂) polymorphs has been systematically investigated for the synthesis of this compound from 1-butanamine and CO₂. researchgate.net Four distinct crystalline forms—α-MnO₂, β-MnO₂, δ-MnO₂, and γ-MnO₂—were synthesized and tested, revealing a significant impact of the catalyst's lattice structure on its performance. Among the tested polymorphs, δ-MnO₂ demonstrated the highest catalytic activity for the formation of this compound. researchgate.net

Table 2: Catalytic Performance of MnO₂ Polymorphs for this compound Synthesis Reaction Conditions: 1-butanamine (10 mmol), catalyst (0.2 g), N-methyl-2-pyrrolidone (NMP) (10 mL), 4A zeolite (1.0 g), 160 °C, 5.0 MPa CO₂, 48 h.

| Catalyst | 1-Butanamine Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |

| δ-MnO₂ | 78.2 | 97.2 | 76.0 |

| α-MnO₂ | 69.5 | 96.8 | 67.3 |

| γ-MnO₂ | 62.1 | 96.3 | 59.8 |

| β-MnO₂ | 55.4 | 95.9 | 53.1 |

Data sourced from a study on the synthesis of this compound over MnO₂ heterogeneous catalysts. researchgate.net

Yttria-stabilized Zirconia (YSZ), specifically with 8 mol% yttria (YSZ-8), has been successfully employed as a robust heterogeneous catalyst for the one-pot synthesis of N,N'-dialkylureas from aliphatic primary amines and CO₂. mdpi.com This material is known for its thermal stability and the presence of oxygen ion vacancies. rsc.org In the carbonylation of 1-butanamine, YSZ-8 exhibited high activity and selectivity. The highest yield of this compound, reaching 80.60%, was achieved after 48 hours at 160 °C under a CO₂ pressure of 3.0 MPa, using N-methyl-2-pyrrolidone as the solvent and 4A zeolite as a dehydrating agent. mdpi.com In the absence of a catalyst, the conversion was minimal, highlighting the essential role of YSZ-8 in the reaction. mdpi.com

Table 3: Carbonylation of 1-Butanamine to this compound with YSZ-8 Catalyst Reaction Conditions: 1-butanamine (10 mmol), catalyst (0.2 g), N-methyl-2-pyrrolidone (NMP) (10 mL), 4A zeolite (1.0 g), 160 °C, 3.0 MPa CO₂, 48 h.

| Catalyst | 1-Butanamine Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |

| YSZ-8 | 84.13 | 95.80 | 80.60 |

| No Catalyst | 4.17 | 94.03 | 3.92 |

Data sourced from a study on the one-pot synthesis of N,N'-dialkylureas using YSZ-8. mdpi.com

Cesium Carbonate (Cs₂CO₃) is a well-known base used in various organic syntheses, including N-alkylation of amines and carbonylation reactions. wikipedia.orgjocpr.com While some literature has reported appreciably high yields of N,N'-dialkylureas using Cs₂CO₃, direct comparative studies have provided additional context for its efficacy. researchgate.netfao.org In a study where the performance of Yttrium Oxalate (Y₂(C₂O₄)₃) was benchmarked against Cs₂CO₃ under identical reaction conditions for the synthesis of this compound, the Yttrium Oxalate catalyst demonstrated superior performance. acs.orgresearchgate.netfao.org

Table 4: Comparison of Y₂(C₂O₄)₃ and Cs₂CO₃ Catalysts Reaction Conditions: 1-butanamine (10 mmol), catalyst (0.5 mmol), N-methyl-2-pyrrolidone (NMP) (10 mL), 4A zeolite (1.0 g), 160 °C, 5.0 MPa CO₂, 48 h.

| Catalyst | 1-Butanamine Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |

| Y₂(C₂O₄)₃ | 85.3 | 98.1 | 83.7 |

| Cs₂CO₃ | 75.6 | 97.0 | 73.3 |

Data sourced from a comparative study between metal oxalates and Cs₂CO₃. researchgate.netfao.org

The structural and electronic properties of heterogeneous catalysts play a critical role in their activity for the synthesis of this compound. Research has shown that both the specific crystalline structure (lattice structure) and the presence of defects like oxygen vacancies are crucial.

The study of Manganese Dioxide (MnO₂) polymorphs clearly demonstrated the influence of the lattice structure. researchgate.net The different arrangements of MnO₆ octahedra in the α, β, δ, and γ forms result in varied catalytic activities, with the δ-MnO₂ polymorph being the most effective for the carbonylation of 1-butanamine. researchgate.net

Furthermore, the presence of oxygen vacancies in the catalyst framework has been identified as essential for the carbonylation process. mdpi.com In the case of Yttria-stabilized Zirconia (YSZ-8), the incorporation of yttrium into the zirconia framework increases the concentration of oxygen vacancy sites. mdpi.com These vacancies are believed to be crucial for the activation of CO₂, potentially by creating an additional reduction potential that facilitates the formation of key intermediate species in the reaction mechanism. mdpi.com An electron transfer from an oxygen vacancy site to an adsorbed CO₂ molecule can lead to the formation of CO species, which then undergo nucleophilic attack by an amine to proceed toward the urea product. mdpi.com

Homogeneous Catalysis in Urea Synthesis

The synthesis of N,N'-dialkylureas, including this compound, from the carbonylation of amines with carbon dioxide (CO₂) can be facilitated by homogeneous catalysts. fao.org Research has shown that various metal salts of oxalates can serve as effective catalysts for this transformation. fao.org Among the catalysts tested, yttrium(III) oxalate (Y₂(C₂O₄)₃) demonstrated superior performance in yielding N,N'-dialkylurea compared to other options under the same reaction conditions. fao.org For comparison, cesium carbonate (Cs₂CO₃), a previously reported effective catalyst, was found to be less performant than yttrium(III) oxalate in direct comparative studies. fao.org The synthesis of urea derivatives from amines and CO₂ can also proceed in the absence of any catalyst or solvent, though yields are highly dependent on optimized reaction conditions. rsc.org

Impact of Reaction Conditions: Temperature, Pressure, Solvent, and Dehydrant

The yield of this compound from the reaction of n-butylamine and CO₂ is highly sensitive to reaction conditions.

Temperature and Pressure: Increasing the reaction temperature and CO₂ pressure generally leads to a higher yield of this compound. fao.orgresearchgate.net Studies on the reaction of n-butylamine with CO₂ show a clear trend of increased conversion with rising temperature and pressure, with selectivity to this compound remaining at 100% under the tested conditions. researchgate.net

| Temperature (K) | n-Butylamine Conversion (%) |

|---|---|

| 423 | ~20 |

| 453 | ~60 |

| 473 | ~75 |

| 493 | ~80 |

Data derived from a study conducted with n-butylamine at 1.0 mmol mL⁻¹, P(CO₂) at 10 MPa, for 4 hours. researchgate.net

| Pressure (MPa) | n-Butylamine Conversion (%) |

|---|---|

| 4 | ~20 |

| 8 | ~50 |

| 12 | ~65 |

| 16 | ~70 |

Data derived from a study conducted with n-butylamine at 0.8 or 1.0 mmol mL⁻¹, at 453 K, for 4 hours. researchgate.net

Solvent and Dehydrant: The choice of solvent significantly influences the reaction. Aprotic solvents are much more favorable for the formation of N,N'-dialkylureas compared to protic solvents. fao.org Furthermore, the removal of water, a byproduct of the reaction, is crucial. The use of a dehydrant, such as 4A zeolite, has been shown to promote the formation of the urea product by shifting the reaction equilibrium. fao.org

Formation via Isocyanate Chemistry

Hydrolysis of n-Butyl Isocyanate

This compound can be formed from the hydrolysis of n-butyl isocyanate (BIC). acs.orgoecd.org When n-butyl isocyanate reacts with water, it ultimately produces the symmetrically substituted dibutylurea. acs.org The kinetics of DBU formation in water follow a first-order rate equation. acs.orgoecd.org Studies have determined the rate constant to be between 7.3 x 10⁻⁴ s⁻¹ and 8.4 x 10⁻⁴ s⁻¹, with a calculated half-life of approximately 12.6 to 13.8 minutes at 25°C. acs.orgoecd.org NMR analysis indicates that the hydrolysis initially forms a butylamine (B146782) salt, which appears to form slightly faster than DBU. oecd.org This butylamine is then scavenged by remaining n-butyl isocyanate to form the final urea product. oecd.org

Reaction between n-Butyl Isocyanate and Butylamine

The reaction between n-butyl isocyanate and butylamine is a direct route to this compound. oecd.orgacs.org Butylamine, whether present as a starting material or as a product of isocyanate hydrolysis, reacts readily with n-butyl isocyanate. oecd.org This reaction is a known side reaction in the industrial synthesis of n-butyl isocyanate, where excess n-butylamine can react with the isocyanate product to generate urea by-products. google.com The pathway involves the combination of n-butyl isocyanate (BIC) and butylamine (BA) to form this compound (DBU). acs.org

Degradation of Benomyl (B1667996) Fungicide as a Precursor to n-Butyl Isocyanate

This compound is a known degradation product of benomyl, the active ingredient in some fungicide formulations. acs.orgnih.govnih.gov The degradation pathway begins with benomyl eliminating n-butyl isocyanate (BIC) to form methyl 2-benzimidazole carbamate (B1207046) (MBC), also known as carbendazim (B180503). acs.orgnih.gov This liberated n-butyl isocyanate is then free to react further. nih.gov In the presence of moisture, the BIC can hydrolyze to form this compound. acs.orgnih.gov The degradation of benomyl and the subsequent formation of DBU are dependent on environmental conditions, particularly temperature and humidity. nih.gov This process has been observed in stored fungicide formulations and in soils after application. nih.govnih.gov

Factors Influencing this compound Formation in Fungicide Formulations

This compound (DBU) is recognized as a phytotoxic impurity that can form in certain fungicide formulations, particularly those containing benomyl. nih.gov The formation of DBU stems from the degradation of benomyl into carbendazim (MBC) and butyl isocyanate (BIC). nih.gov The highly reactive BIC can then undergo two key reactions: hydrolysis to form butylamine, or reaction with the newly formed butylamine to produce the stable and undesirable this compound. nih.gov The extent and rate of DBU formation are not constant but are significantly influenced by several environmental and manufacturing factors.

Temperature: Temperature plays a crucial role in the chemical kinetics of benomyl degradation. Studies investigating the application of benomyl-containing fungicides to soil have examined DBU formation at different temperatures, such as 23°C and 33°C. nih.gov Generally, higher temperatures accelerate the rate of chemical reactions, suggesting that storage or use of these fungicides at elevated temperatures could increase the rate of benomyl breakdown and subsequent DBU formation.

Humidity and Moisture Content: The presence of water is a critical factor in the DBU formation pathway. Moisture facilitates the hydrolysis of butyl isocyanate (BIC) to butylamine, a necessary precursor for the final reaction that yields DBU. nih.gov Research on benomyl formulations in soils has demonstrated the impact of water potential on DBU generation. nih.gov In one study, DBU was detected in soils at a water potential of 0.1 MPa, but was not detected at a drier 0.03 MPa in the same soils, highlighting that higher moisture levels can promote the formation of this impurity. nih.gov

Additives: The inert ingredients and stabilizing agents within a fungicide formulation can significantly promote or inhibit the formation of DBU. nih.govcabidigitallibrary.org Strategic selection of additives is a key method for improving the stability of the active ingredient and reducing the generation of phytotoxic byproducts. nih.gov

Urea: The addition of urea to benomyl formulations has been shown to have a stabilizing effect on the active ingredient, which in turn reduces the formation of DBU. nih.gov

Hexamethylenetetramine (HMTA): HMTA has also been identified as an effective agent in reducing DBU content in both aqueous solutions of butyl isocyanate and in prepared fungicide formulations. nih.gov

Butyl Isocyanate (BIC): Paradoxically, adding BIC during the manufacturing process can increase the initial yield of benomyl, leading to lower DBU content in fresh samples. nih.gov However, this does not stabilize the benomyl, creating a greater potential for DBU to be formed during subsequent storage. nih.gov

Table 1: Effect of Additives on DBU Formation in Fungicide Formulations

| Additive | Effect on Benomyl | Impact on DBU Formation | Reference |

| Urea | Stabilizing effect | Reduces DBU formation | nih.gov |

| Hexamethylenetetramine (HMTA) | Not specified | Reduces DBU formation | nih.gov |

| Butyl Isocyanate (BIC) | Increases manufacturing yield | Reduces initial DBU, but increases potential for later formation | nih.gov |

Manufacturing Method: The method used to produce the fungicide granules can also influence the final concentration of DBU. nih.gov Different granulation processes create distinct conditions that can affect the stability of benomyl. nih.gov

Extrusion: In this method, benomyl powder is homogenized by kneading, often with a solvent like ethanol (B145695) instead of water to control moisture. nih.gov

Fluid Bed Spray: This technique involves granulating wettable powders using a binder solution. Studies have compared binders such as 5% sodium sulfate (B86663) (Na₂SO₄) with 2% urea, with the latter chosen for its stabilizing properties. nih.gov

Spray Dry: This method has been used to prepare formulations to specifically study the effects of various additives on reducing DBU formation. nih.gov

The choice of method and the specific materials used, such as binders and solvents, are integral to minimizing the initial DBU content and ensuring the long-term stability of the product. nih.gov

Alternative Synthetic Pathways

Beyond its formation as a degradation product, this compound can be synthesized through various targeted chemical routes. These pathways are important for producing the compound for use as a reference standard or for other chemical applications.

The synthesis of complex organic molecules can sometimes lead to the formation of unexpected but chemically plausible byproducts. In the field of organoselenium chemistry, which involves the formation of carbon-selenium bonds, various nitrogen-containing reagents are employed. nih.govscispace.com While the literature details numerous transformations within organoselenium chemistry, such as the synthesis of N-substituted selenoamides, the specific formation of this compound as a recurring byproduct is not extensively documented in surveyed research. The potential for its formation would depend on the specific reactants, catalysts, and reaction conditions, particularly if isocyanates and amines are used or generated in situ.

One-pot syntheses are highly efficient procedures where reactants are subjected to successive chemical reactions in a single reactor, avoiding the lengthy process of isolating intermediate compounds. Several one-pot strategies for synthesizing N,N'-disubstituted ureas have been developed, which are applicable to the preparation of this compound.

Reaction with Phosgene (B1210022) Equivalents: A common and adaptable method involves the reaction of a primary amine with a carbonyl source. For instance, a synthetic process for a similar N,N'-disubstituted urea involves dissolving a diamine in an organic solvent and reacting it with bis(trichloromethyl)carbonate, a safer solid equivalent of phosgene. google.com This strategy could be directly adapted for this compound by using n-butylamine as the starting amine.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate organic reactions. An efficient one-pot protocol for creating N,N'-disubstituted urea derivatives involves the reaction of anilines or other amines with reagents like ethyl chloroformate under microwave conditions. researchgate.net These reactions are often completed in good yields within a short period of 15 to 25 minutes. researchgate.net

From Isocyanates: The most direct synthesis involves the reaction of butyl isocyanate with n-butylamine. This is the same reaction that leads to its formation as an impurity in fungicide formulations. nih.gov

Table 2: Overview of One-Pot Synthesis Strategies for N,N'-Disubstituted Ureas

| Strategy | Key Reagents | Conditions | Advantages | Reference |

| Phosgene Equivalent Method | Primary Amine (e.g., n-butylamine), Bis(trichloromethyl)carbonate | Organic Solvent | High yield, avoids gaseous phosgene | google.com |

| Microwave-Assisted Synthesis | Amine, Carbonyl Source (e.g., Ethyl Chloroformate) | Microwave Irradiation | Rapid reaction times (15-25 min), good yields | researchgate.net |

| Isocyanate Reaction | n-Butylamine, Butyl Isocyanate | Standard | Direct, high atom economy | nih.gov |

Chemical Reactivity and Derivatization of N,n Dibutylurea

Thermodynamic Considerations in Urea (B33335) Derivative Formation

The formation and stability of urea derivatives are governed by fundamental thermodynamic principles. Parameters such as the enthalpy of formation (ΔfH°), enthalpy of fusion (ΔfusH), and enthalpy of sublimation (ΔsubH) are critical in assessing the energy requirements and feasibility of synthetic pathways. Experimental data for N,N'-Dibutylurea provides a baseline for understanding the energetic landscape of such molecules.

According to the National Institute of Standards and Technology (NIST), the enthalpy of fusion for N,N'-di-n-Butylurea is 31.8 kJ/mol, and its enthalpy of sublimation is 114.2 kJ/mol at 298.15 K. nist.gov These values are essential for predicting phase behavior and designing purification processes like sublimation. Further research has detailed the enthalpies and entropies of fusion for a series of alkylureas, providing a comparative framework for understanding how alkyl chain length influences these thermodynamic properties. nist.gov For more complex derivatives where experimental data may be scarce, computational methods such as Density Functional Theory (DFT) are employed to calculate thermodynamic parameters, offering predictive insights into the stability and potential energy of novel compounds.

| Thermodynamic Quantity | Value | Units | Method | Reference |

|---|---|---|---|---|

| Enthalpy of fusion at 349.3 K (Tfus) | 31.8 | kJ/mol | DSC | DellaGatta and Ferro, 1987 nist.gov |

| Enthalpy of sublimation at 298.15 K | 114.2 | kJ/mol | TGA/DSC | Zaitsau, Kabo, et al., 2003 nist.gov |

| Enthalpy of phase transition at 303.8 K | 1.55 | kJ/mol | DSC | DellaGatta and Ferro, 1987 nist.gov |

Synthesis of Related Urea Derivatives

The core urea structure of this compound is a versatile scaffold for creating a diverse range of derivatives with tailored properties.

The synthesis of N,N'-dialkylureas, including this compound itself, has traditionally involved reagents like the highly toxic phosgene (B1210022). acs.org Modern, greener synthetic routes are now favored, focusing on the direct carbonylation of amines with carbon dioxide (CO2). acs.org This approach is more environmentally benign and has been systematically investigated. researchgate.net Research shows that catalysts such as yttrium oxalate (B1200264) can facilitate this reaction, with factors like temperature, pressure, and the choice of solvent significantly influencing the yield of the desired N,N'-dialkylurea. acs.orgacs.org Aliphatic primary amines, such as n-butylamine, generally show higher reactivity in these carbonylation reactions compared to aromatic or secondary amines. acs.org

Derivatization can also involve modifying the urea backbone. For instance, N,N'-dicyclohexylurea can be converted into N,N'-dicyclohexylcarbodiimide (DCC), a powerful dehydrating agent, through a dehydration reaction facilitated by reagents like tosyl chloride and triethylamine. semanticscholar.org

| Method | Reactants | Key Features | Reference |

|---|---|---|---|

| Carbonylation | Amine + CO2 | Green chemistry approach; requires catalyst (e.g., Y2(C2O4)3); yield dependent on conditions. | acs.org, acs.org |

| Phosgene-based | Amine + Phosgene | Traditional method; high yield but uses highly toxic reagent and produces corrosive HCl. | acs.org |

| Dehydration | N,N'-Dialkylurea (e.g., DCU) | Converts a urea into a carbodiimide (B86325) (e.g., DCC); useful for creating dehydrating agents. | semanticscholar.org |

N,N'-diarylureas represent a critically important class of compounds in medicinal chemistry. rsc.org The diarylurea moiety is a key pharmacophore in numerous clinically approved drugs, most notably the multi-targeted anti-tumor agent Sorafenib. rsc.org This has spurred extensive research into the design and synthesis of novel N,N'-diarylurea derivatives as potential therapeutic agents. rsc.org

The synthesis of these compounds often involves the reaction of a substituted aniline (B41778) with an isocyanate or triphosgene (B27547) in a suitable solvent. researchgate.netslideshare.net A primary focus of research is the chemical modification and structural optimization of the aryl rings to improve efficacy, selectivity, and pharmacokinetic properties while reducing toxicity. rsc.org Structure-activity relationship (SAR) studies have shown that modifications, such as adding quinoline (B57606) groups or specific substituents like amido-amines, can significantly enhance anti-proliferative activity against various tumor cells. nih.gov Beyond cancer, the therapeutic potential of diarylureas has been explored for other applications, including as antimicrobial agents against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The functionalization of the urea core allows for the creation of molecules with specific, tailored functions for applications in materials science and sensor technology. The hydrogen-bonding capabilities of the urea group are particularly useful in the construction of complex supramolecular structures. nih.gov

By attaching specific functional groups to the urea backbone, novel properties can be introduced. For example, urea-functionalized heterocycles serve as versatile building blocks for developing supramolecular polymers, catalysts, and sensors. nih.gov A notable application is the integration of the urea moiety with chromophores. A urea-functionalized porphyrin, for instance, combines the recognition and binding properties of the urea group with the distinct optical and electronic properties of the porphyrin ring. researchgate.net Such compounds are investigated for use in electrochemical sensors. researchgate.net Similarly, urea derivatives are incorporated into hydrogel particles to create sensors capable of detecting and eliminating urea, where the functionalized core responds to enzymatic reactions, leading to a detectable signal such as a color change. researchgate.net

Environmental Occurrence and Formation Pathways

This compound is recognized as a degradation product of benomyl (B1667996), the active ingredient in some fungicide formulations. nih.govnih.govacs.orgacs.org The formation of DBU from benomyl occurs through a chemical breakdown process. In aqueous environments, benomyl can be converted to methyl 2-benzimidazole carbamate (B1207046) (MBC or carbendazim) and n-butylisocyanate (BIC). acs.orgacs.orgnih.gov The liberated BIC is a precursor to DBU. nih.gov It can then react with water to ultimately form DBU. nih.govacs.org This degradation process and the subsequent formation of DBU can be influenced by environmental factors such as temperature and humidity, particularly during the storage of benomyl-containing products. nih.gov

The pathway for the breakdown of benomyl and the subsequent formation of this compound is a multi-step process. Initially, benomyl degrades to form carbendazim (B180503) and n-butyl isocyanate (BIC). acs.org The highly reactive BIC can then follow different pathways, one of which leads to the formation of this compound. acs.org

As a breakdown product of benomyl, this compound has been detected in environmental matrices, most notably in soils where benomyl-containing fungicides have been applied. nih.govnih.gov Studies have confirmed the formation of DBU in soils following the application of benomyl formulations. nih.govacs.org However, research suggests that the persistence of DBU in soils is generally short-lived due to rapid dissipation. nih.govacs.org In one study, the maximum concentration of DBU observed in soil after a benomyl application was 0.41 µg/g, which then dissipated quickly. nih.govacs.org The formation of DBU in soil from benomyl's precursor, BIC, has been shown to be dependent on soil water potential, with detectable levels forming at -0.1 MPa but not at -0.03 MPa in one experiment. nih.gov

Environmental Degradation Mechanisms

The persistence of this compound in the environment is largely dictated by various degradation mechanisms, with microbial activity playing a central role.

The primary mechanism for the degradation of this compound in soil is microbial activity. nih.govnih.gov Soil microorganisms utilize DBU as a substance for their metabolic processes, leading to its breakdown. nih.gov For most soil and treatment combinations studied, the half-life of DBU was found to be less than two weeks, indicating that it is readily degraded by soil microbes and is unlikely to accumulate in agricultural soils. nih.govnih.gov The end-product of this microbial degradation is often measured as the mineralization of the compound to carbon dioxide (CO2). nih.govnih.gov

The rate at which this compound degrades in the soil is significantly influenced by environmental conditions such as soil water potential and temperature. nih.govnih.gov

Soil Water Potential: DBU degradation is retarded at lower soil water potentials (drier conditions). nih.gov Studies have been conducted at soil water potentials of -0.03 and -0.1 MPa, demonstrating the impact of moisture availability on degradation rates. nih.govnih.govnih.gov

Temperature: Higher temperatures can enhance the degradation of DBU. nih.gov Research has observed degradation half-lives across temperatures of 23, 33, and 44 degrees Celsius, with enhanced degradation noted at 33°C. nih.govnih.gov

The interplay of these factors determines the persistence of DBU in the soil environment. For instance, degradation half-lives ranging from 1.4 to 46.5 days have been observed across various soils incubated at different combinations of soil moisture and temperature. nih.gov The longest observed half-life under any condition was less than 7 weeks. nih.gov

Table 1: Effect of Environmental Factors on this compound (DBU) Degradation Half-Life

| Temperature (°C) | Soil Water Potential (MPa) | Observed Degradation Half-Life Range (days) |

|---|---|---|

| 23 | -0.03 | 1.4 - 46.5 |

| 23 | -0.1 | 1.4 - 46.5 |

| 33 | -0.03 | 1.4 - 46.5 (Enhanced degradation noted) |

| 33 | -0.1 | 1.4 - 46.5 (Enhanced degradation noted) |

| 44 | -0.03 | 1.4 - 46.5 |

| 44 | -0.1 | 1.4 - 46.5 |

Data synthesized from studies observing DBU degradation under various conditions. nih.govnih.gov

Repeated applications of products that lead to the formation of this compound can influence its degradation rate in the soil. In a study investigating the effect of seven repeated DBU applications, the mineralization rate was observed to increase significantly in a soil that initially had a slower degradation rate. nih.gov For this slower degrading soil, the mineralization rate increased from 0.029 to 0.99 day⁻¹ at an application rate of 0.08 µg/g, and from 0.037 to 0.89 day⁻¹ at a rate of 0.8 µg/g. nih.gov Conversely, in a soil that already exhibited a faster degradation rate, the effect of repeated applications on mineralization was small to negligible. nih.gov This suggests that repeated exposure can lead to an adaptation of the soil microbial community, resulting in an accelerated degradation of the compound.

Table 2: Impact of Repeated this compound (DBU) Applications on Mineralization Rates in a Slow Degrading Soil

| Application Rate (µg/g) | Initial Mineralization Rate (day⁻¹) | Mineralization Rate After Repeated Applications (day⁻¹) |

|---|---|---|

| 0.08 | 0.029 | 0.99 |

| 0.8 | 0.037 | 0.89 |

Data from a study on the effect of seven repeated DBU applications. nih.gov

Persistence and Dissipation in Agricultural Soils

This compound (DBU), a degradation product of the fungicide benomyl, demonstrates a relatively low persistence in agricultural soils. researchgate.net The primary mechanism for its dissipation is microbial degradation. researchgate.net Under most soil and treatment conditions, the half-life of DBU is typically less than two weeks. researchgate.net However, in some cases, the longest observed half-life has been recorded at less than seven weeks, suggesting that long-term persistence of DBU in soils following benomyl application is unlikely. researchgate.net

Several environmental factors influence the rate of DBU degradation. Soil water potential and temperature play significant roles; for instance, degradation is retarded at lower soil water potentials and enhanced at a temperature of 33°C. researchgate.net The presence of the fungicide formulation Benlate® can also affect dissipation, with studies showing that DBU degradation was slower in one soil type when the formulation was present. researchgate.net

The formation of DBU in soils from its immediate precursor, n-butylisocyanate (BIC), has been found to be minimal. ecetoc.org In studies conducted under various soil water potentials, DBU formation was either not detected or found at very low concentrations. ecetoc.org When formed from benomyl formulations, DBU has been observed to dissipate rapidly. ecetoc.org

| Factor | Influence on this compound Persistence |

| Degradation Mechanism | Primarily microbial degradation. researchgate.net |

| Half-Life | Generally < 2 weeks; longest observed < 7 weeks. researchgate.net |

| Soil Water Potential | Lower potential retards degradation. researchgate.net |

| Temperature | Enhanced degradation at 33°C. researchgate.net |

| Repeated Applications | Can accelerate degradation in slower-degrading soils. mdpi.com |

| Fungicide Formulation | Presence of Benlate® can slow degradation in some soils. researchgate.net |

Phytotoxicological Investigations of this compound

This compound has been identified as a phytotoxic compound that can adversely affect susceptible plant species. mdpi.com

The application of this compound can lead to significant reductions in plant growth. In studies involving cucumber (Cucumis sativus), DBU applied at a rate of 2.8 kg ha⁻¹ resulted in a 59% to 63% reduction in both root and shoot biomass. However, it did not appear to affect seed germination or seedling emergence of this species. In contrast, corn (Zea mays) has been shown to be unaffected by DBU, regardless of the application rate or timing. Research on ornamental plants has demonstrated that DBU can reduce growth and flowering in both petunia (Petunia x hybrida) and impatiens (Impatiens walleriana). A noticeable effect was a decrease in the number of flowers and the appearance of marginal necrosis on the leaves.

The primary mechanism of this compound phytotoxicity is the inhibition of photosynthesis. In the aquatic plant hydrilla (Hydrilla verticillata), exposure to DBU for one hour completely inhibited photosynthesis, as measured by a decrease in oxygen evolution. Furthermore, DBU was found to reduce the peak-to-terminal chlorophyll (B73375) a fluorescence ratio in hydrilla.

At the cellular level, DBU has been observed to cause structural damage to chloroplasts in cucumber plants. This damage includes the dilation of grana and irregularities in the lamellae. In petunia and impatiens, photosynthesis was completely inhibited at a DBU application rate of 1.20 g·m². The phytotoxic effects of DBU were also noted to be more pronounced under conditions of low relative humidity.

The phytotoxic effects of this compound vary among different plant species.

Cucumber (Cucumis sativus): Susceptible to DBU, exhibiting significant reductions in root and shoot biomass. Chloroplasts show structural damage.

Petunia (Petunia x hybrida): Exhibits reduced growth, flowering, and photosynthesis. Marginal necrosis is a common symptom.

Impatiens (Impatiens walleriana): Similar to petunia, shows reduced growth, flowering, and photosynthesis.

Corn (Zea mays): Appears to be tolerant to DBU, showing no adverse effects on growth.

| Plant Species | Effect of this compound Exposure |

| Cucumber | Significant reduction in root and shoot biomass; chloroplast damage. |

| Petunia | Reduced growth, flowering, and photosynthesis; marginal necrosis. |

| Impatiens | Reduced growth, flowering, and photosynthesis. |

| Corn | No observed negative impact on growth. |

Ecotoxicological Considerations

Biological and Environmental Fate of N,n Dibutylurea

Environmental Risk Assessment

A comprehensive environmental risk assessment for a specific chemical compound involves the evaluation of its potential adverse effects on various components of the ecosystem. This assessment is typically based on a comparison of the Predicted Environmental Concentration (PEC), which is the estimated concentration of the substance in different environmental compartments (water, soil, sediment), with the Predicted No-Effect Concentration (PNEC), the concentration below which harmful effects on organisms are unlikely to occur. nih.govumweltbundesamt.de The ratio of these two values (PEC/PNEC) is known as the Risk Characterization Ratio (RCR) or Risk Quotient (RQ), and a value below 1 generally indicates that the environmental risk is acceptable. taylorandfrancis.comchemsafetypro.com

N,N'-Dibutylurea is recognized as a degradation product of the fungicide benomyl (B1667996). Following the application of benomyl, it can break down in the environment, leading to the formation of various metabolites, including this compound. However, a thorough review of available scientific literature and regulatory databases reveals a significant lack of specific data required to conduct a formal environmental risk assessment for this compound itself.

Furthermore, there is a lack of established Predicted Environmental Concentrations (PEC) for this compound in various environmental compartments. While some studies have detected its transient formation in soil following the application of benomyl-containing products, these have not translated into standardized PEC values for soil, water, or sediment.

Due to the absence of this critical ecotoxicity and exposure data, it is not possible to derive a PNEC for this compound or to calculate a Risk Characterization Ratio. Consequently, the creation of data tables summarizing these values and a quantitative assessment of the environmental risk posed by this compound cannot be provided at this time. The focus of existing environmental risk assessments has predominantly been on the parent compound, benomyl, and its major metabolite, carbendazim (B180503).

Analytical Methodologies for N,n Dibutylurea Research

Chromatographic Techniques for Detection and Quantification

Chromatography is a fundamental tool for separating N,N'-Dibutylurea from complex mixtures, allowing for its subsequent identification and measurement. Gas and liquid chromatography are the principal methods utilized in this context.

Gas Chromatography (GC) is a well-established technique for the analysis of volatile and thermally stable compounds like this compound. The principle of GC relies on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column. The time it takes for a compound to travel through the column to the detector is known as the retention time (t_R), a characteristic value under specific experimental conditions. phenomenex.com

For the analysis of urea (B33335) derivatives, a flame ionization detector (FID) is commonly used due to its high sensitivity towards organic compounds. ornl.gov While specific retention time data for this compound is not extensively published, studies on structurally similar compounds provide valuable insights. For instance, in the GC/FID analysis of N-ethyl-N',N'-dibutylurea (EDBU), a retention time of 15.202 minutes was recorded. eaht.org The conditions for such analyses typically involve a capillary column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5 or EC-5), and a temperature program to ensure efficient separation. eaht.orgnist.gov

Key parameters in a GC method that influence the retention time and separation efficiency include the type of column, carrier gas flow rate, and the temperature gradient of the oven. phenomenex.com

Table 1: Typical Gas Chromatography Parameters for Urea Derivative Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary (e.g., DB-5, 30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 - 280 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 250 - 300 °C |

| Oven Program | Temperature gradient (e.g., initial temp 60°C, ramp to 290°C) |

| Split Ratio | e.g., 1:25 or 1:50 |

Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting charged molecules and their fragments are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint. semanticscholar.org

The electron ionization mass spectrum of N,N'-di-n-butylurea shows a characteristic fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z 172, corresponding to its molecular weight. nist.gov Key fragment ions provide structural information. For instance, the cleavage of the C-N bond is a common fragmentation pathway for ureas. Prominent peaks in the spectrum for this compound include those at m/z 115, 100, 87, and 57. nist.govrsc.org The base peak, which is the most intense peak in the spectrum, is observed at m/z 57, likely corresponding to the butyl cation ([C₄H₉]⁺). rsc.org

Table 2: Key Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Putative Fragment |

|---|---|---|

| 57 | 100% (Base Peak) | [C₄H₉]⁺ |

| 74 | High | [CH₃(CH₂)₃NHCO]⁺ |

| 87 | Moderate | [M - C₄H₉NH₂]⁺ or [C₄H₉NCO]⁺ |

| 100 | High | [M - C₄H₉NH]⁺ or [CH₃(CH₂)₃NHCONH₂]⁺ |

| 115 | Moderate | [M - C₄H₉]⁺ |

| 172 | Low | [M]⁺ (Molecular Ion) |

Data sourced from Royal Society of Chemistry and NIST WebBook. nist.govrsc.org

For less volatile compounds or those that are thermally sensitive, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful alternative. This technique separates analytes in a liquid mobile phase before detection by a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument. nih.gov HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions and confident identification of compounds. nih.gov

For this compound, LC-HRMS analysis in positive ion mode using electrospray ionization (ESI) would detect the protonated molecule, [M+H]⁺. The exact mass of this ion is 173.1648, calculated from its molecular formula C₉H₂₁N₂O⁺. massbank.eu Experimental data from LC-ESI-QFT (Quadrupole Fourier Transform) analysis confirms the exact mass of the neutral molecule as 172.1576. massbank.eu Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can provide further structural confirmation through characteristic fragmentation patterns. nih.gov

A reported LC-HRMS method utilized a C18 column with a gradient elution, and this compound was observed to have a retention time of 15.732 minutes under these specific conditions. massbank.eu

Table 3: LC-HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₂₀N₂O | massbank.eu |

| Exact Mass | 172.1576 g/mol | massbank.eu |

| Ionization Mode | ESI Positive | massbank.eu |

| Detected Ion | [M+H]⁺ | massbank.eu |

| Retention Time | 15.732 min | massbank.eu |

Data from MassBank record MSBNK-LCSB-LU018804. massbank.eu

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation of this compound and are often used in conjunction with chromatographic techniques for detection.

Ultraviolet (UV) detection is a common method used with High-Performance Liquid Chromatography (HPLC). nih.gov It relies on the principle that molecules with chromophores (light-absorbing functional groups) absorb light in the UV-visible range (typically 200-400 nm). chromatographyonline.com The absorbance is directly proportional to the concentration of the analyte, according to the Beer-Lambert law.

This compound itself lacks a strong chromophore, such as an aromatic ring, which would result in strong UV absorbance at higher wavelengths. Its UV absorbance is primarily due to the carbonyl group (C=O) of the urea moiety. This results in a weak n→π* transition, which typically occurs at lower wavelengths. chromatographyonline.com Therefore, for sensitive detection of this compound, a low wavelength, such as in the range of 200-220 nm, would be required. chromatographyonline.com For instance, a study on phenylurea herbicides, which also contain the urea functional group, utilized a detection wavelength of 210 nm. chromatographyonline.com It is important to select a mobile phase that has a low UV cutoff to minimize background interference at these low wavelengths. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It provides detailed information about the chemical environment of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the ¹H NMR spectrum of 1,3-dibutylurea, recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the different protons in the butyl chains can be observed and assigned. rsc.org The spectrum shows a triplet for the terminal methyl (CH₃) protons, multiplets for the two methylene (B1212753) (CH₂) groups in the middle of the chain, another multiplet for the methylene group adjacent to the nitrogen, and a broad signal for the N-H protons. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For 1,3-dibutylurea in CDCl₃, distinct signals are observed for the four unique carbons of the butyl group and for the carbonyl carbon of the urea functional group. rsc.org The carbonyl carbon typically appears significantly downfield (at a higher ppm value) due to the deshielding effect of the electronegative oxygen and nitrogen atoms. oregonstate.edu

Table 4: ¹H and ¹³C NMR Chemical Shift Data for 1,3-Dibutylurea in CDCl₃

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | -CH₂-CH₂-CH₃ | 0.90-0.94 | triplet |

| -CH₂-CH₂ -CH₃ | 1.32-1.39 | multiplet | |

| N-CH₂-CH₂ - | 1.43-1.51 | multiplet | |

| N-CH₂ - | 3.13-3.18 | multiplet | |

| N-H | 4.69 | singlet (broad) | |

| ¹³C NMR | -CH₂-CH₂-CH₃ | 13.8 | - |

| -CH₂-CH₂ -CH₃ | 20.0 | - | |

| N-CH₂-CH₂ - | 32.4 | - | |

| N-CH₂ - | 40.3 | - | |

| C =O | 158.5 | - |

Data from The Royal Society of Chemistry. rsc.org

Radiotracer Techniques

Radiotracer techniques are fundamental in studying the environmental behavior of this compound. These methods involve the use of DBU labeled with a radioactive isotope, typically Carbon-14 (¹⁴C), allowing for highly sensitive and specific detection of the compound and its metabolites, even at very low concentrations.

Liquid Scintillation Counting (LSC) is a widely used analytical technique for the quantification of beta-emitting radionuclides like ¹⁴C. In the context of this compound research, LSC is employed to measure the radioactivity of extracts from samples, such as soil, that have been treated with ¹⁴C-labeled DBU or its precursors.

The fundamental principle of LSC involves dissolving the sample extract containing the radiolabeled analyte in a "cocktail" solution. This cocktail contains a solvent and fluorescent solutes (scintillators). The beta particles emitted by the ¹⁴C atoms transfer energy to the solvent molecules, which in turn excite the scintillator molecules. As the scintillators return to their ground state, they emit photons of light. These light flashes are detected and converted into electrical pulses by photomultiplier tubes within the liquid scintillation counter. The rate of these pulses is proportional to the amount of radioactivity in the sample.

In a study investigating the formation of DBU in soils, researchers utilized ¹⁴C-labeled n-butylisocyanate, a precursor to DBU. nih.gov Soil extracts were analyzed by LSC to quantify the amount of radioactivity, which corresponds to the concentration of ¹⁴C-labeled compounds present. nih.gov

Table 1: Illustrative Liquid Scintillation Counting Data for a Hypothetical Soil Extraction Study

| Sample ID | Sample Type | Quench Indicator (tSIE) | Counting Efficiency (%) | Counts Per Minute (CPM) | Disintegrations Per Minute (DPM) | ¹⁴C-DBU Concentration (µg/kg) |

| CTRL-01 | Control Soil | 350 | 92 | 25 | 27 | < LOD |

| TEST-01-A | Treated Soil | 280 | 85 | 15,800 | 18,588 | 5.5 |

| TEST-01-B | Treated Soil | 275 | 84 | 16,200 | 19,286 | 5.7 |

| TEST-02-A | Treated Soil | 310 | 89 | 8,900 | 10,000 | 3.0 |

| TEST-02-B | Treated Soil | 305 | 88 | 9,100 | 10,341 | 3.1 |

Note: This table is for illustrative purposes and does not represent actual data from a specific study. LOD = Limit of Detection.

While LSC is effective for quantifying radioactivity in liquid extracts, a significant portion of the radiolabeled compound and its metabolites may remain bound to the sample matrix, such as soil particles. To determine the total radioactivity and conduct a mass balance analysis, a technique known as post-extraction oxidation, or combustion, is utilized. nih.gov

This method involves combusting the solid residues remaining after solvent extraction at a high temperature in an oxygen-rich environment. The combustion process converts all organic carbon, including the ¹⁴C from DBU and its derivatives, into ¹⁴CO₂ gas. This radiolabeled carbon dioxide is then trapped in a suitable absorbent solution, which is subsequently analyzed by Liquid Scintillation Counting.

Integrated Analytical Workflows for Chemical Profiling

A comprehensive understanding of the chemical profile of this compound in a sample requires more than just the quantification of total radioactivity. It is essential to identify and quantify the parent compound as well as its various metabolites and degradation products. This is achieved through integrated analytical workflows that combine chromatographic separation with sensitive detection methods.

In the investigation of DBU formation from benomyl-containing fungicides, an integrated approach is employed to track the parent compounds and their metabolites. nih.gov This workflow typically involves the following steps:

Extraction: The initial step involves extracting the compounds of interest from the sample matrix (e.g., soil) using an appropriate solvent system.

Chromatographic Separation: The resulting extract is then analyzed using High-Performance Liquid Chromatography (HPLC). HPLC separates the different components of the mixture based on their physical and chemical properties as they pass through a column packed with a stationary phase.

Detection and Quantification: As the separated compounds elute from the HPLC column, they pass through one or more detectors.

UV Detection: A common detector is an ultraviolet (UV) detector, which measures the absorbance of UV light by the analytes. This allows for the quantification of known compounds based on their characteristic UV absorbance.

Radioassay: For studies involving radiolabeled compounds, a radioassay detector is placed in-line with the HPLC system. This detector measures the radioactivity of the eluting fractions, allowing for the specific detection and quantification of the ¹⁴C-labeled DBU and its metabolites.

By integrating these techniques, researchers can create a detailed chemical profile of the sample. The HPLC retention times help to identify the different compounds, while the UV and radioassay detectors provide quantitative data on their respective concentrations. This integrated workflow is critical for elucidating the degradation pathways of benomyl (B1667996) and the formation dynamics of this compound in environmental systems. nih.gov

Theoretical and Computational Investigations of N,n Dibutylurea and Analogs

Thermodynamic Modeling of Formation Reactions

Industrial urea (B33335) synthesis from ammonia and carbon dioxide is a well-studied, two-step exothermic process, providing a thermodynamic baseline for urea compounds. ureaknowhow.comureaknowhow.com The first step, the formation of ammonium carbamate (B1207046), is highly exothermic, while the subsequent dehydration to urea is slightly endothermic. ureaknowhow.com For substituted ureas like N,N'-Dibutylurea, quantum chemical methods can be employed to calculate gas-phase standard enthalpies of formation with high accuracy, often using isodesmic reactions where bond types are conserved to ensure error cancellation. researchgate.net

| Property | Value | Unit |

|---|---|---|

| Molecular Weight | 172.27 | g/mol |

| Normal Melting Point (Tfus) | 349.6 | K |

| Enthalpy of Fusion (ΔfusH) | 29.3 | kJ/mol |

| Enthalpy of Sublimation (ΔsubH) at 298.15 K | 104.2 | kJ/mol |

Data sourced from NIST Chemistry WebBook and Cheméo. chemeo.comnist.gov

Quantum Chemical Calculations for Electronic Structure (e.g., HOMO/LUMO of related compounds)

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. irjweb.com Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to a molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. irjweb.com

| Aryl Substituent | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Biphenyl | -6.42 | -1.85 | 4.57 |

| 4-Methoxyphenyl | -6.23 | -1.48 | 4.75 |

| 4-Methylphenyl | -6.38 | -1.55 | 4.83 |

| Phenyl | -6.52 | -1.61 | 4.91 |

| 4-Chlorophenyl | -6.61 | -1.78 | 4.83 |

| 4-Bromobenzoyl (precursor) | -6.84 | -1.99 | 4.85 |

| 4-Nitrophenyl | -7.05 | -2.58 | 4.47 |

Representative data from a study on related urea derivatives. researchgate.net

Molecular Docking and Binding Mode Analysis (e.g., for related medicinal derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme, to form a stable complex. ijpsr.com This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates. Urea derivatives are frequently studied due to the ability of the urea moiety to act as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.gov

Docking studies on various 1,3-disubstituted urea derivatives have revealed common binding motifs. The central urea group is critical, with the carbonyl oxygen often acting as a hydrogen bond acceptor and the two N-H groups acting as hydrogen bond donors. ijpsr.comresearchgate.net These interactions anchor the ligand in the active site of the enzyme.

For example, in studies of urea derivatives as anti-tubercular agents targeting the epoxide hydrolase (Eph) family of enzymes, docking simulations showed that the carbonyl oxygen of the urea moiety forms crucial hydrogen bonds with the phenolic oxygen of two tyrosine residues, TYR381 and TYR465. ijpsr.com Similarly, urea derivatives designed as anaplastic lymphoma kinase (ALK) inhibitors form hydrogen bonds with key residues in the kinase hinge region, such as M259. researchgate.net

| Urea Derivative Class | Protein Target | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Anti-tubercular 1,3-disubstituted ureas | Epoxide Hydrolase B (M. tuberculosis) | TYR381, TYR465 | Hydrogen Bond |

| Antiproliferative pyrazole ureas | Anaplastic Lymphoma Kinase (ALK) | M259, E227, D330 | Hydrogen Bond |

| Anti-inflammatory ureas | Soluble Epoxide Hydrolase (sEH) | ASP333 | Hydrogen Bond |

| Antimicrobial pyridyl ureas | LasR (P. aeruginosa) | TRP60, TYR56, SER129 | Hydrogen Bond |

Data compiled from multiple docking studies on urea analogs. ijpsr.comresearchgate.netresearchgate.netresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of Urea Derivatives

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. wikipedia.org For urea derivatives, SAR is a cornerstone of medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. nih.gov These studies involve systematically modifying different parts of the urea scaffold and assessing the impact on a specific biological outcome.

Key findings from SAR studies on various classes of urea derivatives include:

Substituents on Nitrogen: The nature of the groups attached to the nitrogen atoms is paramount. In many enzyme inhibitors, a combination of a bulky, lipophilic aliphatic group (like adamantyl or cyclohexyl) on one side and an aromatic ring on the other is beneficial for potency. nih.govnih.govmdpi.com The aromatic ring can engage in π-stacking or hydrophobic interactions, while the aliphatic group occupies a hydrophobic pocket in the enzyme's active site.

Aromatic Ring Substitution: The electronic properties of substituents on the aromatic ring can fine-tune activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can alter binding affinity and metabolic stability. researchgate.net

Positional Isomerism: The position of substituents on an aromatic ring can be critical. For instance, 4-substituted (para) phenyl derivatives are often more active than 2-substituted (ortho) ones, a phenomenon attributed to reduced steric hindrance at the para position, allowing for better accommodation in the binding site. itmedicalteam.pl

Lipophilicity: In general, increasing the lipophilicity of urea derivatives can enhance their ability to cross cell membranes and access intracellular targets, which can lead to increased potency. nih.gov However, this must be balanced to maintain adequate solubility.

| Structural Modification | General Effect on Activity | Example Target Class |

|---|---|---|

| Replacing a small alkyl group with a bulky aliphatic group (e.g., adamantyl) | Increase in potency | Anti-tubercular, Antimicrobial |

| Adding electron-withdrawing groups to the aryl ring | Often increases potency | Antiproliferative (Kinase Inhibitors) |

| Substitution at the para-position of the aryl ring vs. ortho-position | para-substitution is generally more favorable | CNS Depressants |

| Introduction of polar groups (e.g., alcohols, ethers) | Improves solubility, may maintain potency | Glucokinase Activators |

SAR principles derived from studies on various urea derivatives. nih.govnih.govitmedicalteam.placs.org

Future Research Directions and Translational Impact

Development of Sustainable Synthesis Routes for N,N'-Dibutylurea

Current synthetic routes for urea (B33335) derivatives, including this compound, often involve the use of phosgene (B1210022) or carbon monoxide, which are highly toxic reagents. researchgate.netunical.it Future research should focus on developing more sustainable and environmentally friendly synthesis methods. One promising area is the catalytic carbonylation of amines using carbon dioxide (CO2) as a C1 source. researchgate.netunical.itresearchgate.net Research has explored the synthesis of N,N'-dialkylureas from the reaction of amines and CO2 catalyzed by various materials, including metal salts of oxalates and metal oxides like MnO2 and CeO2. researchgate.netresearchgate.net

Future work could focus on improving the catalytic activity and selectivity of these systems, potentially through the design of novel heterogeneous catalysts that are easily recoverable and reusable. researchgate.net Exploring alternative, less toxic starting materials and reaction conditions, such as lower temperatures and pressures, would also contribute to the development of greener synthesis routes. The potential for utilizing waste CO2 streams as a feedstock for this compound synthesis presents a significant opportunity for translational impact in carbon capture and utilization efforts. d-nb.infoforesightcac.comogci.com

Exploration of Novel Catalytic Systems for Carbon Dioxide Utilization

Beyond its own synthesis, this compound and its derivatives could potentially serve as components or ligands in novel catalytic systems, particularly for reactions involving CO2 utilization. Urea-based compounds can act as organocatalysts or ligands in metal-catalyzed reactions. Future research could investigate the potential of this compound derivatives to facilitate the conversion of CO2 into value-added chemicals. This could involve exploring their ability to activate CO2 or co-reactants, stabilize transition states, or influence reaction pathways in processes such as cyclic carbonate synthesis, carboxylation reactions, or the formation of other urea derivatives. researchgate.netunical.it

Developing catalytic systems that are efficient, selective, and robust under industrially relevant conditions is crucial for translational impact. This research direction aligns with the broader goal of utilizing CO2 as a renewable carbon source to mitigate climate change and develop a more sustainable chemical industry. unical.itforesightcac.comogci.com

Advanced Understanding of Environmental Degradation Pathways

While this compound is known to degrade in the environment, particularly in soils, a more advanced understanding of its degradation pathways and kinetics under various environmental conditions is needed. acs.orgresearchgate.netresearchgate.netresearchgate.net Research has shown that its degradation in soil can be accelerated upon repeated application, suggesting microbial involvement. researchgate.net Future studies should aim to identify the specific microorganisms and enzymes responsible for its biodegradation. This could involve using advanced molecular techniques to characterize microbial communities and isolate degrading strains.

Furthermore, investigating the influence of environmental factors such as pH, temperature, moisture content, and the presence of other substances on degradation rates and pathways is essential for accurate environmental risk assessment. researchgate.netresearchgate.net Understanding the abiotic degradation mechanisms, such as hydrolysis and photolysis, under different conditions would also contribute to a comprehensive picture of its environmental fate. mdpi.com This knowledge is critical for predicting the persistence and potential impact of this compound in various environmental compartments.

Investigation of Broader Biological Activities and Potential Applications beyond Fungicide Breakdown Product

This compound is primarily recognized as a breakdown product of benomyl (B1667996), and some studies have investigated its potential phytotoxicity. acs.orgashs.org However, the broader spectrum of its biological activities and potential applications remains largely unexplored. Future research could involve systematic screening of this compound and its derivatives for various biological activities, including antimicrobial, insecticidal, herbicidal, or other pharmacological effects. unical.it

Given the diverse biological activities observed for other urea derivatives and heterocyclic compounds, it is plausible that this compound or its modified structures could possess beneficial properties. unical.ittheses.cz This research could lead to the discovery of novel applications in agriculture, medicine, or other fields. Structure-activity relationship studies, potentially aided by computational methods, could guide the design of derivatives with enhanced desired activities and reduced undesirable effects.

Refined Risk Assessment Methodologies for Environmental Contaminants

As a known environmental contaminant resulting from the use of benomyl, this compound serves as a relevant case study for refining risk assessment methodologies for breakdown products and other emerging contaminants. acs.orghutton.ac.ukmdpi.com Future research should focus on developing more sophisticated models to predict its environmental concentrations, considering various sources, transport pathways, and degradation rates under different scenarios. mdpi.com

Improving analytical techniques for the sensitive and selective detection of this compound in complex environmental matrices is also crucial for accurate exposure assessment. mdpi.com Furthermore, research is needed to better understand the potential for bioaccumulation and trophic transfer of this compound in ecological systems. hutton.ac.uk Investigating potential synergistic or antagonistic effects when present in mixtures with other contaminants is also a critical aspect of refined risk assessment. europa.eu These efforts will contribute to more accurate and comprehensive evaluations of the potential ecological and human health risks posed by this compound and similar environmental contaminants.

Computational Design and Optimization of this compound Derivatives for Specific Functions

Computational methods, such as quantitative structure-activity relationships (QSAR), molecular docking, and molecular dynamics simulations, can play a significant role in the design and optimization of this compound derivatives for specific functions. lbl.gov Future research could utilize these tools to predict the physical, chemical, and biological properties of novel derivatives before their synthesis.